[2-(Piperazin-1-yl)pyridin-3-yl]methanamine
Overview
Description
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine: is an organic compound with the chemical formula C10H16N4 and a molecular weight of 192.26 g/mol . This compound is part of the piperazine and pyridine families, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of piperazine with a pyridine derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-chloromethylpyridine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: [2-(Piperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine or pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2-(Piperazin-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is utilized in the development of new synthetic methodologies .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is incorporated into the structure of various therapeutic agents aimed at treating diseases such as cancer, infections, and neurological disorders .
Industry: The compound finds applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
Uniqueness: [2-(Piperazin-1-yl)pyridin-3-yl]methanamine is unique due to its combined piperazine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXUHDRQDCADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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